3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a base such as sodium hydroxide and a solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to handle the difluoromethylation reactions efficiently. The use of catalysts, such as nanoscale titanium dioxide, can enhance the reaction yield and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can lead to the formation of various substituted pyrazoles .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . The compound may also modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine
- 3-(Trifluoromethyl)-1-ethyl-1H-pyrazol-4-amine
- 3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-carboxylic acid
Uniqueness
3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazol-4-amine is unique due to the presence of both the difluoromethyl and ethyl groups, which impart distinct physicochemical properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl group can influence the compound’s overall hydrophobicity and binding interactions .
Eigenschaften
Molekularformel |
C7H11F2N3 |
---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
3-(difluoromethyl)-1-ethyl-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C7H11F2N3/c1-3-12-4(2)5(10)6(11-12)7(8)9/h7H,3,10H2,1-2H3 |
InChI-Schlüssel |
HZJQGVSQWJHBEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=C(C(=N1)C(F)F)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.